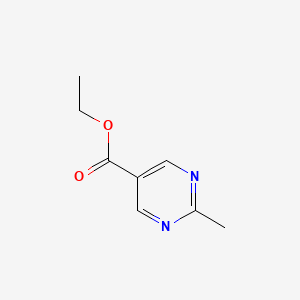

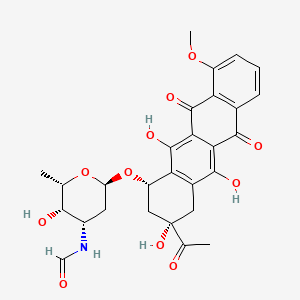

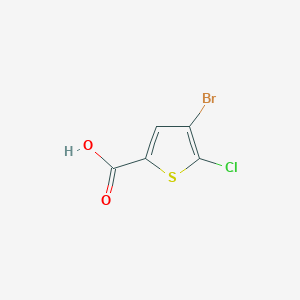

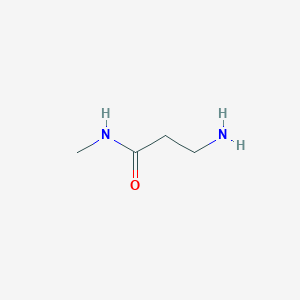

![molecular formula C16H27NO4 B1284113 3-(Tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid CAS No. 170228-81-6](/img/structure/B1284113.png)

3-(Tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-(Tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid" is a spirocyclic compound that is part of a broader class of azaspiro compounds. These compounds are of interest due to their potential as building blocks in the synthesis of biologically active molecules and as peptidomimetics in drug discovery. The papers provided discuss various synthetic routes and derivatives of related azaspiro compounds, which can offer insights into the synthesis and properties of the compound .

Synthesis Analysis

The synthesis of related azaspiro compounds involves multiple steps, including the formation of spirocyclic rings and the introduction of tert-butoxycarbonyl (Boc) protecting groups. For instance, the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate involves efficient and scalable routes, providing a platform for further selective derivatization . Similarly, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid demonstrates the ability to control stereochemistry and obtain pure cis or trans acids through reaction condition adjustments and optical resolution . These methods could potentially be adapted for the synthesis of "3-(Tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid."

Molecular Structure Analysis

The molecular structure of azaspiro compounds is characterized by the presence of a spirocyclic framework, which is a bicyclic system with a nitrogen atom as part of one of the rings. The stereoselectivity of these compounds is crucial, as seen in the synthesis of (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid, where the cyclopropanation step's stereoselectivity was controlled by the functional group at C-α . This highlights the importance of stereochemistry in the synthesis of azaspiro compounds, which would also be relevant for the compound of interest.

Chemical Reactions Analysis

Azaspiro compounds can undergo various chemical reactions, including condensation reactions with reagents like N,N-dimethylformamide dimethyl acetal. For example, tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate reacted with this reagent to yield a mixture of isomeric condensation products, demonstrating the reactivity of the spirocyclic ketone towards nucleophilic addition . This type of reactivity could be expected for "3-(Tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid" as well.

Physical and Chemical Properties Analysis

The physical and chemical properties of azaspiro compounds are influenced by their rigid structures. These compounds, such as the constrained peptidomimetic 2-oxo-3-(N-9-fluorenyloxycarbonylamino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid, are used in structure-activity studies due to their ability to mimic the conformation of dipeptides . The tert-butoxycarbonyl group is commonly used as a protecting group for amines, which can be removed under acidic conditions. The physical properties such as solubility and crystallinity can vary depending on the substitution pattern and stereochemistry of the azaspiro compound.

Wissenschaftliche Forschungsanwendungen

1. Synthesis and Protective Group Chemistry

3-(Tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid and its derivatives are utilized in the synthesis of N-Boc-amino acids and esters. These compounds are significant in introducing the Boc protecting group to amines, a crucial step in peptide synthesis. For instance, the compound tert-butyl (2,4-dioxo-3-azaspiro [5,5] undecan-3-yl) carbonate (Boc-OASUD) reacts with amino acids at room temperature, facilitating the production of N-Boc-amino acids and esters without racemization and with high yields and purity (Rao et al., 2017).

2. Spiroketal Chemistry and Biological Activity

Spirocyclic compounds like 1,7-dioxaspiro[5.5]undecane are studied for their unique stereochemical properties and their potential in synthesizing biologically active molecules. For instance, α-bromo derivatives of simple spiroketals have been characterized and utilized in synthesizing compounds found in the glandular secretions of certain insects, indicating a broader biological significance (Lawson et al., 1993).

3. Development of Novel Peptidomimetics

Compounds related to 3-(Tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid are instrumental in developing constrained peptidomimetics. These peptidomimetics are essential in drug discovery, serving as tools for structure-activity studies in peptide-based therapeutics. For example, enantioselective syntheses of Nitraria alkaloids utilize these azaspirocyclic structures to create active pharmaceutical ingredients with specific stereochemistry (Yang et al., 2021).

4. Material Science and Polymer Chemistry

In material science, derivatives of azaspirocyclic structures are used in synthesizing polymers with unique properties. For instance, certain spirocyclic compounds have been utilized in creating polymers with specific stabilizing properties, playing a role in the development of novel materials (Pryde et al., 1962).

5. Synthesis of Biologically Active Heterocyclic Compounds

The reactivity of azaspirocyclic compounds allows for their use in synthesizing various biologically active heterocyclic compounds. These reactions often involve spirocyclic 3-oxotetrahydrofurans, which are precursors to potentially bioactive heterocyclic structures (Moskalenko & Boev, 2012).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azaspiro[5.5]undecane-9-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO4/c1-15(2,3)21-14(20)17-10-8-16(9-11-17)6-4-12(5-7-16)13(18)19/h12H,4-11H2,1-3H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDWMIWSOZZMELY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CCC(CC2)C(=O)O)CC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40570292 |

Source

|

| Record name | 3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40570292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid | |

CAS RN |

170228-81-6 |

Source

|

| Record name | 3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40570292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.